Diethyl pent-4-en-2-yl phosphate
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Overview
Description
Diethyl pent-4-en-2-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a pent-4-en-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl pent-4-en-2-yl phosphate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
(C2H5O)2P(O)H+RBr→(C2H5O)2P(O)R+HBr
where ( R ) represents the pent-4-en-2-yl group. This reaction is often catalyzed by a base such as potassium tert-butoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of microwave irradiation and palladium catalysts has been reported to achieve high yields in a short reaction time .
Chemical Reactions Analysis
Types of Reactions
Diethyl pent-4-en-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine oxides.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds .
Scientific Research Applications
Diethyl pent-4-en-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphate groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl pent-4-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The compound’s effects are mediated through its ability to donate or accept phosphate groups, thereby modulating the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the pent-4-en-2-yl group.
Triethyl phosphate: Contains three ethyl groups attached to the phosphate.
Dimethyl methylphosphonate: Contains methyl groups instead of ethyl groups.
Uniqueness
Diethyl pent-4-en-2-yl phosphate is unique due to the presence of the pent-4-en-2-yl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other organophosphorus compounds and contributes to its specific applications and mechanisms of action .
Properties
CAS No. |
64020-34-4 |
---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
diethyl pent-4-en-2-yl phosphate |
InChI |
InChI=1S/C9H19O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h5,9H,1,6-8H2,2-4H3 |
InChI Key |
QUBGQWMRVSHEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)CC=C |
Origin of Product |
United States |
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